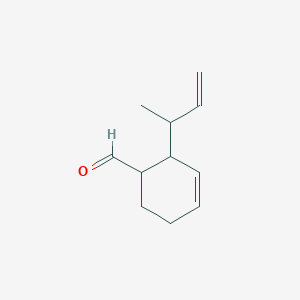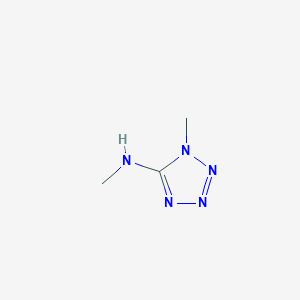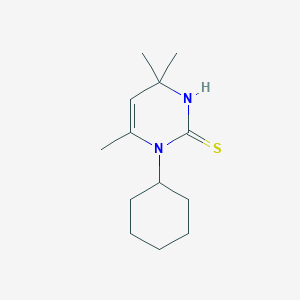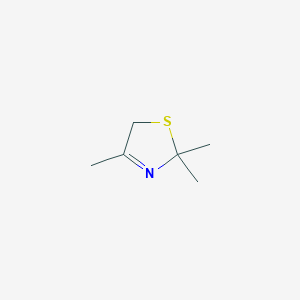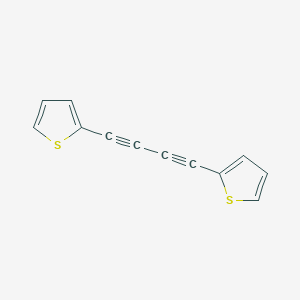
2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene, also known as TBT, is a conjugated molecule that has attracted significant attention in the scientific community due to its unique electronic and optical properties. TBT has been extensively studied for its potential applications in organic electronics, such as organic solar cells, field-effect transistors, and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene is not well understood. However, it is believed that the unique electronic and optical properties of 2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene make it an attractive material for use in organic electronics. 2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene has a high electron affinity and low ionization potential, which makes it a good electron acceptor. It also has a high extinction coefficient, which makes it a good absorber of light.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of 2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene. However, some studies have suggested that 2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene may have potential applications in the treatment of cancer and other diseases. 2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene has been shown to inhibit the growth of cancer cells in vitro, and it has also been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene is its unique electronic and optical properties, which make it an attractive material for use in organic electronics. 2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene is also relatively easy to synthesize, which makes it a good candidate for large-scale production. However, one of the limitations of 2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene is its high cost, which may limit its use in some applications.
Zukünftige Richtungen
There are several future directions for research on 2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene. One area of research is the development of new synthesis methods for 2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene and related compounds. Another area of research is the development of new applications for 2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene in organic electronics and optoelectronics. Finally, there is a need for further research on the biochemical and physiological effects of 2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene, particularly its potential applications in the treatment of cancer and other diseases.
Conclusion
In conclusion, 2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene is a conjugated molecule that has attracted significant attention in the scientific community due to its unique electronic and optical properties. 2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene has potential applications in organic electronics, such as organic solar cells, field-effect transistors, and light-emitting diodes. 2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene has also been used in the synthesis of conjugated polymers, which have potential applications in optoelectronic devices. While there is limited research on the biochemical and physiological effects of 2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene, there is potential for 2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene to be used in the treatment of cancer and other diseases. Further research is needed to fully understand the potential applications of 2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene in science and medicine.
Synthesemethoden
2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene can be synthesized by a variety of methods, including Sonogashira coupling, Suzuki coupling, and Stille coupling. The most commonly used method is Sonogashira coupling, which involves the reaction of 2-bromo-4-thiophen-2-ylbut-1-ene with trimethylsilylacetylene in the presence of a palladium catalyst and a base.
Wissenschaftliche Forschungsanwendungen
2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene has been widely used in scientific research due to its unique properties. One of the major applications of 2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene is in organic electronics, where it has been used as a building block for the development of organic solar cells, field-effect transistors, and light-emitting diodes. 2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene has also been used in the synthesis of conjugated polymers, which have potential applications in optoelectronic devices.
Eigenschaften
CAS-Nummer |
16900-51-9 |
|---|---|
Produktname |
2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene |
Molekularformel |
C12H6S2 |
Molekulargewicht |
214.3 g/mol |
IUPAC-Name |
2-(4-thiophen-2-ylbuta-1,3-diynyl)thiophene |
InChI |
InChI=1S/C12H6S2/c1(5-11-7-3-9-13-11)2-6-12-8-4-10-14-12/h3-4,7-10H |
InChI-Schlüssel |
RMTLWKDMYIJGQF-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C#CC#CC2=CC=CS2 |
Kanonische SMILES |
C1=CSC(=C1)C#CC#CC2=CC=CS2 |
Synonyme |
1,4-DI-(2-THIENYL)-1,3-BUTADIYNE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



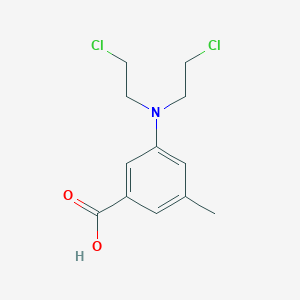
![2-Chloro-5,6,7,9,10,14b-hexahydroisoquinolino[2,1-d][1,4]benzodiazepine](/img/structure/B98223.png)

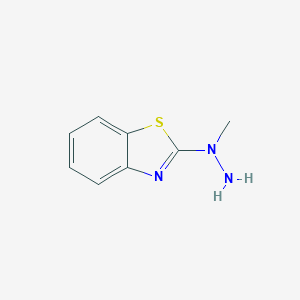
![(8S,9R,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B98227.png)
